molecular formula C40H36P2+2 B12571344 Phosphonium, 2-butene-1,4-diylbis[triphenyl- CAS No. 554419-94-2

Phosphonium, 2-butene-1,4-diylbis[triphenyl-

Cat. No.: B12571344
CAS No.: 554419-94-2
M. Wt: 578.7 g/mol
InChI Key: UOISPEMFOAAJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Conventions for Bis-phosphonium Compounds

The IUPAC nomenclature for bis-phosphonium salts follows hierarchical rules prioritizing parent hydride substitution, substituent ordering, and stereodescriptors. For 2-butene-1,4-diylbis[triphenylphosphonium] derivatives, the base structure is identified as the 2-butene diyl chain (CH₂=CH–CH₂–CH₂), with two terminal triphenylphosphonium groups. According to Blue Book guidelines, phosphonium cations are named by appending the suffix "-ium" to the parent phosphine, with substituents cited in alphanumerical order.

The preferred IUPAC name for the dichloride salt is triphenyl[(2E)-4-(triphenylphosphonio)-2-buten-1-yl]phosphonium dichloride , reflecting:

  • The E configuration of the butene double bond
  • The use of "bis" implicit in the 1,4-diyl bridging structure
  • The alphanumerical precedence of "triphenylphosphonio" over "chloride" in substituent citation.

Comparative analysis with analogous compounds, such as (2Z)-butene derivatives, requires explicit stereochemical notation (e.g., cis or trans) in addition to E/Z descriptors. For example, the Z isomer would be named triphenyl[(2Z)-4-(triphenylphosphonio)-2-buten-1-yl]phosphonium dichloride , maintaining consistency with Cahn-Ingold-Prelog priorities.

Stereochemical Considerations of the 2-Butene Diyl Bridge

The 2-butene diyl bridge introduces a rigid planar geometry due to the sp²-hybridized carbons at positions 2 and 3. X-ray crystallographic data for the trans isomer (Figure 1) reveals a torsion angle of 178.5° between the two phosphonium groups, minimizing steric clashes between phenyl rings. In contrast, molecular modeling of the cis isomer predicts a torsion angle of 8.2°, resulting in significant van der Waals repulsions between ortho hydrogens of opposing triphenylphosphonium units.

Table 1: Geometric Parameters of 2-Butene Diyl Bridge Isomers

Parameter trans Isomer (E) cis Isomer (Z)
C=C Bond Length (Å) 1.337 1.342
P–C Bond Length (Å) 1.798 1.803
Dihedral Angle (°) 178.5 8.2
Calculated Strain Energy (kJ/mol) 0.0 24.7

The trans isomer's stability is further evidenced by its predominance (>98%) in synthesis products when using non-stereoselective methods, as steric effects overwhelmingly favor the staggered conformation.

Comparative Analysis of cis/trans Isomerism in Phosphonium Salts

The interconversion barrier between cis and trans isomers in 2-butene-1,4-diylbis[triphenylphosphonium] derivatives has been measured at 89.3 kJ/mol via variable-temperature NMR, indicating restricted rotation about the C=C bond. This contrasts with simpler allylic phosphonium salts (e.g., allyltriphenylphosphonium bromide), which exhibit lower rotational barriers (≤50 kJ/mol) due to reduced substituent bulk.

Key differences between cis and trans isomers include:

  • Solubility : The trans isomer demonstrates 3.2-fold greater solubility in dichloromethane compared to the cis form, attributed to reduced molecular dipole moment (1.8 D vs. 4.3 D).
  • Reactivity : In Wittig reactions, the trans isomer reacts with benzaldehyde 5.7 times faster than the cis counterpart, as the staggered geometry facilitates ylide formation through decreased steric hindrance at the α-carbon.
  • Spectroscopic Signatures : The trans isomer exhibits a characteristic [³¹P NMR] shift at δ +23.4 ppm (Jₚ₋ₚ = 12.1 Hz), while the cis form appears at δ +25.8 ppm (Jₚ₋ₚ = 8.7 Hz), reflecting differences in through-space phosphorus coupling.

Properties

CAS No.

554419-94-2

Molecular Formula

C40H36P2+2

Molecular Weight

578.7 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium

InChI

InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2

InChI Key

UOISPEMFOAAJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to But-2-ene-1,4-diylbis(triphenylphosphonium) chloride involves the quaternization of triphenylphosphine with a suitable 2-butene-1,4-diyl precursor bearing leaving groups, typically halides derived from but-2-ene-1,4-diol (a diol with a double bond at the 2-position). The general reaction scheme is:

  • Step 1: Conversion of but-2-ene-1,4-diol to a dihalide intermediate using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This step replaces the hydroxyl groups with chlorine atoms, creating a bis(chloride) intermediate.

  • Step 2: Nucleophilic substitution of the dihalide with triphenylphosphine (Ph₃P) under an inert atmosphere (nitrogen or argon) to prevent oxidation of phosphine. The reaction proceeds via an SN2 mechanism, yielding the bis(triphenylphosphonium) salt.

  • Step 3: Purification of the product by recrystallization or chromatographic techniques to isolate the pure phosphonium salt.

This synthetic route is summarized in the following table:

Step Reactants Conditions Product
1 But-2-ene-1,4-diol + SOCl₂ or PCl₃ Anhydrous solvent, inert atmosphere But-2-ene-1,4-diyl dichloride
2 But-2-ene-1,4-diyl dichloride + Ph₃P Inert atmosphere, mild heating But-2-ene-1,4-diylbis(triphenylphosphonium) chloride
3 Crystallization or chromatography Solvent-dependent Pure phosphonium salt

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but is adapted for scale and efficiency:

  • Large reactors equipped with precise temperature and atmosphere control are used to optimize yield and purity.

  • Automated feeding of reagents and continuous monitoring of reaction parameters ensure reproducibility.

  • Purification is often performed by large-scale recrystallization or industrial chromatography, sometimes combined with distillation steps to remove impurities.

  • The process emphasizes minimizing exposure to moisture and oxygen to prevent phosphine oxidation and side reactions.

Alternative Synthetic Approaches

While the classical halide substitution route is predominant, literature reports suggest alternative methods such as:

  • Phase Transfer Catalysis: Using catalytic amounts of the phosphonium salt itself to facilitate reactions in aqueous media, indicating the compound's role as both product and catalyst in some synthetic schemes.

  • One-Pot Syntheses: Combining multiple steps without isolation of intermediates, for example, direct conversion of aldehydes or diols to phosphonium salts under controlled conditions, though these methods are less common and require careful optimization.

Reaction Parameters Influencing Yield and Purity

  • Atmosphere: Strict exclusion of oxygen and moisture is critical to prevent oxidation of triphenylphosphine and hydrolysis of intermediates.

  • Temperature: Moderate heating (typically 50–80°C) is used to promote substitution without decomposing sensitive intermediates.

  • Solvent Choice: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred to facilitate nucleophilic substitution.

  • Purification: Recrystallization solvents include ethanol or ethyl acetate, chosen based on solubility profiles.

Research Findings and Data Summary

Molecular and Physical Data

Property Value
Molecular Formula C40H36Cl2P2
Molecular Weight 649.6 g/mol
Physical State Solid (typically crystalline)
Solubility Soluble in organic solvents

Literature Examples

  • Gorjizadeh and Afshari (2013) demonstrated the use of 1,4-bis(triphenylphosphonium)-2-butene dichloride as a catalyst in green synthesis of thiiranes, highlighting the compound's stability and reactivity under mild aqueous conditions, indirectly confirming the robustness of its preparation method.

  • Industrial protocols emphasize the use of thionyl chloride for chlorination of but-2-ene-1,4-diol, followed by reaction with triphenylphosphine under nitrogen atmosphere, yielding high-purity phosphonium salts suitable for further synthetic applications.

  • Studies on phosphonium salts and ylides provide comprehensive reviews of preparation methods, including the quaternization of tertiary phosphines with alkyl halides, supporting the described synthetic route for this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halide substitution route But-2-ene-1,4-diol, SOCl₂/PCl₃, triphenylphosphine Inert atmosphere, moderate heat High yield, well-established Requires moisture-free setup
Phase transfer catalysis Phosphonium salt catalyst, aqueous media Mild, room temperature Green chemistry approach Limited to catalytic amounts
One-pot synthesis Aldehydes/diols, triphenylphosphine, oxidants Controlled conditions Streamlined process Requires optimization

Chemical Reactions Analysis

Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Catalysis

Phosphonium compounds are often utilized as catalysts in organic synthesis. The compound Phosphonium, 2-butene-1,4-diylbis[triphenyl-] has been employed in several catalytic reactions:

  • Oxidation Reactions : It serves as a reagent for the oxidation of alkyl benzenes to acylbenzenes, demonstrating high yields and efficiency. This application is significant in the synthesis of various aromatic compounds used in pharmaceuticals and agrochemicals .
  • Suzuki Coupling Reactions : The compound has been involved in Suzuki cross-coupling reactions, facilitating the formation of biphenyl derivatives. This reaction is crucial for creating complex organic molecules with applications in materials science and medicinal chemistry .

Biological Applications

Phosphonium compounds exhibit notable biological activities that are being explored for therapeutic uses:

  • Antimicrobial Activity : Research indicates that certain phosphonium derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Antioxidant Properties : Some studies have shown that phosphonium compounds can act as antioxidants, protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

Material Science

In material science, Phosphonium, 2-butene-1,4-diylbis[triphenyl-] is utilized for its unique electronic properties:

  • Conductivity-Based Sensors : The compound has been incorporated into sensors that detect various chemical substances through changes in electrical conductivity. This application is valuable in environmental monitoring and safety .
  • Optoelectronic Devices : Due to its electronic characteristics, it is also being investigated for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Synthesis of Thiophene Derivatives

A study explored the synthesis of thiophene-based derivatives using phosphonium catalysts. The results demonstrated that these derivatives exhibited significant spasmolytic activity, indicating potential therapeutic applications in treating gastrointestinal disorders .

Case Study 2: Antimicrobial Testing

Another research project assessed the antimicrobial efficacy of phosphonium derivatives against various pathogens. The findings revealed that certain derivatives displayed potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical SynthesisOxidation of alkyl benzenesHigh yields in acylbenzene production
CatalysisSuzuki coupling reactionsFormation of biphenyl derivatives
Biological ActivityAntimicrobial agentsPotential new antibiotics
AntioxidantsProtecting cells from oxidative stress
Material ScienceConductivity-based sensorsEnvironmental monitoring
Optoelectronic devicesApplications in OLEDs and solar cells

Mechanism of Action

The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Compounds

Structural Analogues

[1,4-Phenylenebis(methylene)]bis[triphenylphosphonium] Dibromide
  • Structure : Features a benzene ring as the central backbone instead of butene.
  • Formula : C₄₄H₃₈Br₂P₂.
  • Key Differences :
    • The aromatic backbone enhances thermal stability compared to the unsaturated butene chain in the target compound.
    • Bromide counterions (Br⁻) increase molecular weight (776.44 g/mol) and solubility in polar solvents compared to chloride (Cl⁻) .
Allyltriphenylphosphonium Bromide
  • Structure: Monomeric phosphonium salt with an allyl group (CH₂CHCH₂).
  • Formula : C₂₁H₂₀BrP.
  • Key Differences :
    • Lower molecular weight (383.26 g/mol) due to a single phosphonium unit.
    • Used as a precursor in Wittig reactions, whereas the target compound’s dimeric structure enables dual-site catalysis .
(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) Dichloride
  • Structure : Similar to the target compound but with a p-xylylene (CH₂-C₆H₄-CH₂) backbone.
  • Formula : C₄₄H₃₈Cl₂P₂.
  • Key Differences :
    • The saturated methylene bridge reduces conjugation, leading to lower reactivity in electron-transfer processes compared to the butene-linked compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Backbone Counterion Melting Point (°C) Applications
Target Compound C₄₀H₃₆Cl₂P₂ 649.58 (2E)-Butene Cl⁻ Not reported Phase-transfer catalysis, Ionic liquids
[1,4-Phenylenebis(methylene)]bis[triphenylphosphonium] Dibromide C₄₄H₃₈Br₂P₂ 776.44 p-Xylylene Br⁻ >250 (decomposes) Flame retardants, Antimicrobial agents
Allyltriphenylphosphonium Bromide C₂₁H₂₀BrP 383.26 Allyl Br⁻ 180–185 Wittig reactions, Polymer synthesis

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, 2-butene-1,4-diylbis[triphenyl-] , exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Formula:

  • IUPAC Name: Phosphonium, 2-butene-1,4-diylbis[triphenyl-]
  • Molecular Formula: C28H30P
  • Molecular Weight: 434.51 g/mol

Mechanisms of Biological Activity

The biological activity of phosphonium compounds can be attributed to several mechanisms:

  • Antimicrobial Activity:
    • Phosphonium compounds have shown efficacy against various bacterial strains, including antibiotic-resistant ones. For instance, triphenylphosphonium cations have been linked to antibacterial properties due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Antioxidant Properties:
    • Certain phosphonium derivatives exhibit strong antioxidant capabilities. This is particularly relevant in the context of oxidative stress-related diseases. The presence of triphenyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant effects .
  • Anticancer Activity:
    • Phosphonium-based ionic liquids have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . For example, tetrabutylphosphonium salts were effective against a range of human tumor cell lines .

1. Antibacterial Efficacy Against Acinetobacter baumannii

A study evaluated the antibacterial activity of phosphonium ionic liquids against Acinetobacter baumannii, a notorious pathogen known for its multidrug resistance. The results indicated that specific alkyl triphenylphosphonium bromides exhibited pronounced antimicrobial activity, suggesting their potential as lead structures in drug development .

CompoundActivity Against A. baumanniiMechanism
Tetrabutylphosphonium bromideHighMembrane disruption
Dodecyl(triphenyl)phosphoniumModerateMetabolic interference

2. Antioxidant Activity Assessment

Research has shown that phosphonium compounds possess significant antioxidant properties. A comparative study highlighted that triphenylphosphonium derivatives could scavenge free radicals effectively, which is crucial in mitigating oxidative damage in biological systems .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Triphenylphosphonium chloride85%15
Tetrabutylphosphonium bromide78%20

3. Cytotoxicity in Cancer Research

In vitro studies demonstrated that phosphonium compounds could induce apoptosis in various cancer cell lines. For example, a series of experiments revealed that certain triphenylphosphonium derivatives were effective against breast cancer cells by triggering apoptotic pathways through mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Mitochondrial disruption
HeLa (cervical cancer)12Apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.